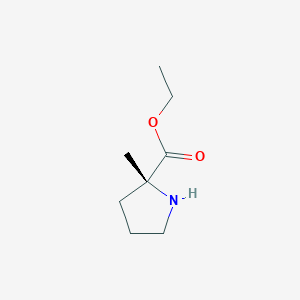
ethyl (2R)-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate is an organic compound belonging to the class of esters. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl ester group attached to the 2-position. The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of (2R)-2-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2R)-2-methylpyrrolidine-2-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Requires nucleophiles and appropriate solvents, such as dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: (2R)-2-methylpyrrolidine-2-carboxylic acid and ethanol.
Reduction: (2R)-2-methylpyrrolidine-2-methanol.
Substitution: Various amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-methylpyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S)-2-methylpyrrolidine-2-carboxylate: The enantiomer of the compound with the opposite configuration.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2R)-2-ethylpyrrolidine-2-carboxylate: Similar structure but with an ethyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and applications in various fields.
Biological Activity
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring with an ethyl ester and a methyl group. Its molecular formula is C8H15NO2, and it exhibits chirality, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and inflammation.
- Receptor Modulation : this compound has been studied for its potential to act on various receptors, which may lead to therapeutic effects such as anti-inflammatory or anticancer activities .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has shown promise in inhibiting tumor cell proliferation through modulation of receptor pathways associated with cancer growth. The inhibition of specific pathways can lead to antiproliferative effects on cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanisms
A study published in 2021 investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival and proliferation .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2R)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
GFZALZKFOASWKW-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCCN1)C |
Canonical SMILES |
CCOC(=O)C1(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















